(3-Hydroxyphenyl)(morpholin-4-yl)methanethione
Overview
Description
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione is a chemical compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol. This compound is known for its unique structure, which includes a hydroxyphenyl group and a morpholinyl group connected by a methanethione linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary targets of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes are involved in the degradation of endocannabinoids, which are compounds that play a crucial role in various physiological and pathological phenomena .
Mode of Action
This compound inhibits the activity of MGL and FAAH enzymes . By inhibiting these enzymes, the compound prevents the degradation of endocannabinoids, leading to an increase in their levels . This results in the amplification of the endocannabinoid signaling, which can have various effects depending on the physiological context .
Biochemical Pathways
The affected biochemical pathways primarily involve the endocannabinoid system. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), exert their effects by binding to cannabinoid receptors . By inhibiting MGL and FAAH, this compound increases the levels of these endocannabinoids, thereby enhancing the signaling through the cannabinoid receptors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the enhancement of endocannabinoid signaling . This can result in various effects, including pain relief, reduction of anxiety, and potential benefits in neurodegenerative diseases such as Alzheimer’s .
Preparation Methods
The synthesis of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione typically involves the reaction of 3-hydroxybenzaldehyde with morpholine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanethione linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The hydroxy group on the phenyl ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione can be compared with other similar compounds, such as:
(4-Hydroxyphenyl)(morpholin-4-yl)methanethione: Similar structure but with the hydroxy group in a different position.
(3-Hydroxyphenyl)(piperidin-4-yl)methanethione: Similar structure but with a piperidinyl group instead of a morpholinyl group.
(3-Hydroxyphenyl)(morpholin-4-yl)methanone: Similar structure but with a methanone group instead of a methanethione group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-hydroxyphenyl)-morpholin-4-ylmethanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-10-3-1-2-9(8-10)11(15)12-4-6-14-7-5-12/h1-3,8,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBPKIZXELGKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.